molecular formula C6H4F2IN B137674 2,6-Difluoro-4-iodoaniline CAS No. 141743-49-9

2,6-Difluoro-4-iodoaniline

Cat. No.: B137674
CAS No.: 141743-49-9
M. Wt: 255 g/mol
InChI Key: HCUZNQLIMDDCHF-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodoaniline is an organic compound with the molecular formula C6H4F2IN. It is characterized by the presence of fluorine and iodine atoms attached to an aniline ring. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .

Scientific Research Applications

2,6-Difluoro-4-iodoaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

2,6-Difluoro-4-iodoaniline may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method includes the iodination of 2,6-difluoroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the para position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-iodoaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and binding properties. The combination of these halogens makes it a valuable intermediate in organic synthesis and a potent inhibitor in biological studies .

Properties

IUPAC Name

2,6-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUZNQLIMDDCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299251
Record name 2,6-Difluoro-4-iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-49-9
Record name 2,6-Difluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-iodoaniline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6-difluoroaniline (5) is reacted with iodine chloride in acetic acid to yield 2,6-difluoro-4-iodaniline (6).
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Synthesis routes and methods III

Procedure details

60 g of 2,6-difluoroaniline was dissolved in 180 ml of acetic acid. A solution containing 75 g of iodine chloride dissolved in 48 ml of acetic acid was added dropwise therein, and then agitated at 80° C. for 2 hours. The reaction solution was poured into water, and the resulting deposited crystals were filtrated and washed with water. The crystals were recrystallized with methanol, vacuum distilled (125° C./22 mmHg), and recrystallized again with methanol to obtain 57 g of 2,6-difluoro-4-iodoaniline.
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60 g
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Synthesis routes and methods IV

Procedure details

2,6-Difluoroaniline (38 g) was dissolved in acetic acid (120 ml), and then pyridine (25 g) was added thereto, followed by stirring. Then, a mixture of iodine monochloride (50 g) with acetic acid (30 ml) was added dropwise thereto. After stirring at room temperature for 1 hour, the reaction solution was further stirred at 70° to 80° C. for 2 hours. Then, the reaction solution was poured into water, and the precipitated crystals were filtered, followed by washing with water. The resulting crystals were dissolved in chloroform, and then washed with water twice, further with 10% potassium hydroxide aqueous solution twice, and furthermore with water twice, followed by distilling off chloroform. The residue was distilled under reduced pressure (b.p. 120° to 130° C./20 mmHg), and then recrystallized from methanol to give 4-iodo-2,6-difluoroaniline (44 g).
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38 g
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30 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2,6-difluoroaniline (5.0 g, 38.7 mmol) and p-toluenesulfonic acid (1.45 g, 7.62 mmol) in DMF (70 mL) was added dropwise N-iodosuccinimide (9.6 g, 42.7 mmol) dissolved in DMF (50 mL) at 5° C. The mixture was stirred for 2.5 hours at room temperature. The mixture was concentrated under reduced pressure, and then diluted with EtOAc and water. The organic layer was washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by crystallization from EtOAc and hexane to give 2,6-difluoro-4-iodoaniline (9.12 g, 92.4%).
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5 g
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9.6 g
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70 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorine substitution in 2,6-Difluoro-4-iodoaniline affect its ability to form hydrogen bonds compared to 4-iodoaniline?

A1: The research indicates that the introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring in 4-iodoaniline, forming this compound, leads to a significant change in hydrogen bonding patterns. While both compounds can form hydrogen bonds, the difluoro-substituted derivative exhibits a greater propensity to form strong N-H···N hydrogen bonds. [] This is likely due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge density on the adjacent amine hydrogen, making it a stronger hydrogen bond donor. Additionally, the fluorine atoms themselves can act as competitive hydrogen bond acceptors. []

Q2: Does the presence of fluorine in this compound influence halogen bond formation or other halogen-related interactions?

A2: Yes, the fluorine atoms in this compound play a role in influencing halogen-related interactions. The study highlights that fluorine substituents can act as halogen bond acceptors, potentially leading to the formation of halogen bonds with the iodine atom. [] Moreover, the presence of fluorine increases the likelihood of halogen-halogen contacts, although the exact nature and strength of these interactions require further investigation. [] These findings emphasize the multifaceted role of fluorine in influencing intermolecular interactions.

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